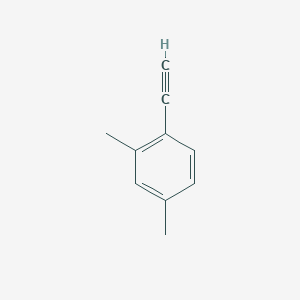

1-Ethynyl-2,4-dimethylbenzene

描述

1-Ethynyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenylacetylene, is an organic compound with the molecular formula C10H10. It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the first position and two methyl groups at the second and fourth positions.

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylbenzene with an acetylene derivative under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

化学反应分析

Types of Reactions: 1-Ethynyl-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 2,4-dimethylethylbenzene.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

1-Ethynyl-2,4-dimethylbenzene has several applications in scientific research:

作用机制

The mechanism of action of 1-ethynyl-2,4-dimethylbenzene involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The ethynyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring towards electrophiles.

Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.

相似化合物的比较

- 2,4-Dimethylphenylacetylene

- 2-Ethynyl-1,4-dimethylbenzene

- 1-Ethynyl-3,5-dimethylbenzene

Comparison: 1-Ethynyl-2,4-dimethylbenzene is unique due to the specific positioning of its ethynyl and methyl groups, which affects its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution and redox reactions .

生物活性

1-Ethynyl-2,4-dimethylbenzene, also known by its CAS number 16017-30-4, is a compound of increasing interest in various fields, including environmental science, biochemistry, and materials science. Its unique structure allows it to participate in diverse chemical reactions and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, environmental impact, and applications in biochemistry.

Basic Information

- Molecular Formula : C₁₀H₁₀

- Molecular Weight : 130.186 g/mol

- Density : 0.9 g/cm³

- Boiling Point : Approximately 189.7 °C

- Flash Point : 56.7 °C

Structure

The structure of this compound features an ethynyl group attached to a dimethyl-substituted benzene ring, which contributes to its reactivity and interaction with biological systems.

Pharmacological Properties

This compound has been investigated for its potential pharmacological activities. Some key findings include:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Antimicrobial Activity : Research has demonstrated that compounds related to this compound can possess antibacterial and antifungal properties. These findings suggest potential applications in developing new antimicrobial agents .

Environmental Impact

This compound is also studied for its environmental implications:

- Degradation Studies : The compound's stability and degradation rates under various environmental conditions have been assessed. It shows potential for degradation under UV light exposure, which is crucial for understanding its environmental fate and the development of remediation strategies.

- Adsorption Properties : Research indicates that this compound can adsorb onto activated carbon surfaces, which may be beneficial for pollution control applications.

Biochemical Applications

In biochemistry, this compound is utilized for modifying biomolecules:

- Bioconjugation Techniques : The compound serves as a linker in bioconjugation processes, allowing researchers to attach synthetic probes to proteins or nucleic acids. This application aids in studying biological processes and cellular localization through techniques such as fluorescence microscopy.

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of various substituted ethynylbenzenes on cancer cell lines. The results showed that compounds with similar structures to this compound exhibited significant cytotoxicity against A549 and HeLa cells. The effectiveness was attributed to their ability to disrupt microtubule dynamics within the cells .

Environmental Assessment

Another study focused on the environmental behavior of this compound in aquatic systems. The compound was subjected to simulated sunlight exposure in laboratory settings to evaluate its degradation rates. The findings revealed a notable reduction in concentration over time, indicating its potential for environmental persistence under certain conditions.

属性

IUPAC Name |

1-ethynyl-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMODJHLJRNXLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166811 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-30-4 | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the function of 1-ethynyl-2,4-dimethylbenzene in the synthesis of Ag4+xAu40-x(C10H9)28 nanoclusters?

A: In this study, this compound acts as a stabilizing ligand for the Ag4+xAu40-x nanoclusters. [] It coordinates to the surface gold atoms through its ethynyl group, forming a protective layer that prevents aggregation and enhances the stability of the nanoclusters. The presence of 2,4-dimethyl substituents on the benzene ring may further influence the steric environment and electronic properties of the nanocluster, potentially impacting its catalytic activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。